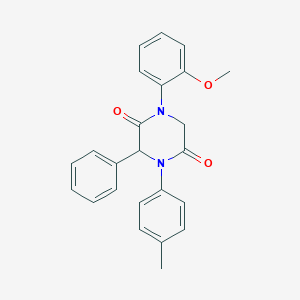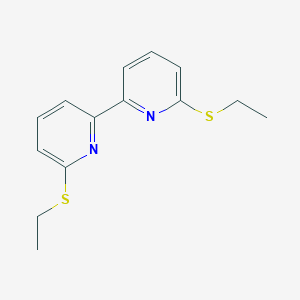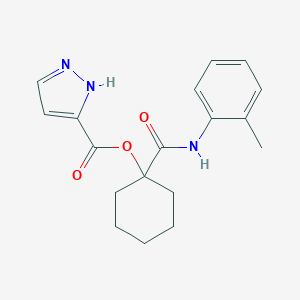
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as MPMPD, is a chemical compound that belongs to the class of piperazinedione derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves its interaction with dopamine receptors in the brain. It has been shown to bind to dopamine D2 receptors and to inhibit the reuptake of dopamine, which increases the concentration of dopamine in the synaptic cleft. This may have implications for the treatment of Parkinson's disease and other neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have biochemical and physiological effects on the brain. It has been shown to increase the concentration of dopamine in the synaptic cleft, which may have implications for the treatment of Parkinson's disease and other neurological disorders. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have affinity for dopamine receptors in the brain. However, there are also limitations to its use in lab experiments. It has not been extensively studied in humans, and its safety and efficacy have not been established.
将来の方向性
There are several future directions for research on 1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One direction is to study its potential applications in the treatment of Parkinson's disease and other neurological disorders. Another direction is to study its anxiolytic and antidepressant effects in humans. Further research is also needed to establish its safety and efficacy.
合成法
The synthesis of 1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 2-methoxybenzoyl chloride, 4-methylbenzylamine, and benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then heated and stirred for several hours, followed by the addition of piperazine. The resulting mixture is then filtered and purified using column chromatography to obtain this compound in high yield.
科学的研究の応用
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for dopamine D2 receptors and to inhibit the reuptake of dopamine, which may have implications for the treatment of Parkinson's disease and other neurological disorders.
特性
分子式 |
C24H22N2O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H22N2O3/c1-17-12-14-19(15-13-17)26-22(27)16-25(20-10-6-7-11-21(20)29-2)24(28)23(26)18-8-4-3-5-9-18/h3-15,23H,16H2,1-2H3 |
InChIキー |
KLJFZXPSMKRCJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)


![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
